molecular formula C7H7FN2O B1295203 2-Fluorobenzohydrazide CAS No. 446-24-2

2-Fluorobenzohydrazide

Cat. No. B1295203
CAS RN: 446-24-2
M. Wt: 154.14 g/mol
InChI Key: YJCCKQQVXNNAAR-UHFFFAOYSA-N
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Description

2-Fluorobenzohydrazide is a chemical compound that serves as a building block for various pharmaceutical and endogenous compounds. It is characterized by the presence of a fluorine atom attached to a benzene ring, which is further connected to a hydrazide group. This structure is a key intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 2-Fluorobenzohydrazide derivatives has been explored in several studies. For instance, a derivative, N'-(2,4-dinitrophenyl)-2-fluorobenzohydrazide, was synthesized and characterized using NMR and IR spectroscopy, with its molecular structure confirmed by X-ray diffraction . Another study reported the microwave-assisted cyclocondensation of 1,2-diaminobenzene with [4-18F]fluorobenzoic acid, leading to the formation of a related compound, 2-([4-18F]fluorophenyl)benzimidazole . Additionally, the synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid through a series of reactions including diazotization and iodosubstitution has been described, showcasing the versatility of fluorobenzohydrazide derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 2-Fluorobenzohydrazide derivatives has been studied using various analytical techniques. X-ray diffraction studies have provided detailed insights into the crystal structures of these compounds. For example, the crystal structure of N'-(2,4-dinitrophenyl)-2-fluorobenzohydrazide was optimized using density functional methods and showed good agreement with experimental data . Similarly, the co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid was characterized, revealing its monoclinic space group and the stabilization of its structure by hydrogen bonds .

Chemical Reactions Analysis

2-Fluorobenzohydrazide and its derivatives participate in various chemical reactions, forming new compounds with potential biological activities. Carbohydrazone derivatives have been prepared by reacting 2-fluorobenzohydrazide with different aldehydes, leading to compounds with antimicrobial properties . The reactivity of these compounds underlines their importance in the development of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluorobenzohydrazide derivatives are influenced by their molecular structure. The introduction of fluorine atoms can significantly affect the acidity, basicity, and overall reactivity of the benzohydrazide moiety. For instance, the synthesis of 2-fluoro-6-iodobenzoic acid demonstrated the impact of halogen substitution on the compound's properties, such as its crystalline form and purity . The antimicrobial activity assays of carbohydrazone derivatives also reflect the influence of structural modifications on the biological properties of these compounds .

Scientific Research Applications

Anticancer Potential

2-Fluorobenzohydrazide derivatives have been synthesized and evaluated for their potential in cancer treatment. Compounds derived from 2-Fluorobenzohydrazide have shown significant antiproliferative effects against various human cancer cell lines, making them promising candidates for further research in cancer therapeutics (Kumar et al., 2013).

Antimicrobial Activities

Studies have demonstrated that 2-Fluorobenzohydrazide derivatives possess notable antimicrobial properties. The compounds have been tested against a range of bacterial and fungal species, exhibiting significant inhibitory effects, which indicates their potential use as antimicrobial agents (Feng et al., 2014).

Synthesis and Molecular Characterization

Research has focused on the synthesis and characterization of various 2-Fluorobenzohydrazide derivatives. These studies provide valuable insights into the molecular structure and properties of these compounds, which is crucial for their potential application in different fields, such as materials science and medicinal chemistry (Saeed et al., 2013).

Antioxidant and Radical Scavenging Activities

2-Fluorobenzohydrazide derivatives have also been explored for their antioxidant properties. Some derivatives exhibit significant radical scavenging potential, making them of interest in the development of new antioxidant agents (Khan et al., 2022).

Catalytic Properties

Research has been conducted on complexes derived from 2-Fluorobenzohydrazide for their catalytic properties. These studies are important for understanding the potential of these compounds in catalysis, which can have applications in chemical manufacturing and environmental technologies (Liu et al., 2020).

Safety And Hazards

2-Fluorobenzohydrazide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a skin irritant (Category 2), an eye irritant (Category 2), and a specific target organ toxicant following single exposure (Category 3), with the target organ being the respiratory system .

properties

IUPAC Name

2-fluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCCKQQVXNNAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196235
Record name 2-Fluorobenzhydrazide
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Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorobenzohydrazide

CAS RN

446-24-2
Record name 2-Fluorobenzhydrazide
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Record name 446-24-2
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Record name 2-Fluorobenzhydrazide
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Record name 2-Fluorobenzohydrazide
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Synthesis routes and methods

Procedure details

Methyl 2-fluorobenzoate (27) (25 g, 160 mmol) was dissolved in ethanol (200 mL) and hydrazine monohydrate (11.8 mL, 240 mmol) was added. The mixture was heated to reflux for 4 hr then allowed to cool to room temperature overnight. The reaction was incomplete. After heating for a further 2 hr, starting material still remained. Additional hydrazine monohydrate (4 mL) was added. After heating for 2-3 hr the reaction was nearly complete. The mixture was cooled and concentrated under reduced pressure. Water (50 mL) was added to the residue and the aqueous layer was saturated with solid NaCl. The product was extracted with EtOAc (3×100 mL). The combined organic solution was dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was triturated with heptane (100 mL), filtered, and dried to provide 23.8 g (95%) of 13 as a pinkish solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
LW Xue, YJ Han, GQ Zhao, YX Feng - Journal of Chemical …, 2011 - Springer
A new hydrazone derivative, N′-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide (BFBH), has been prepared and crystallized from absolute methanol and 95% ethanol, …
Number of citations: 11 link.springer.com
YX Feng, LW Xue, CX Zhang - Journal of the Chilean Chemical …, 2014 - SciELO Chile
… -hydroxybenzaldehyde and 2-fluorobenzohydrazide with AR … MeOH (20 mL), 2-fluorobenzohydrazide (0.154 g, 1.0 mmol) … MeOH (20 mL), 2-fluorobenzohydrazide (0.154 g, 1.0 mmol) …
Number of citations: 4 www.scielo.cl
WG Zhang - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
The title hydrazone compound, C14H10ClFN2O, adopts an E configuration about the C=N double bond. The dihedral angle between the two substituted benzene rings is 11.6 (2). The …
Number of citations: 4 scripts.iucr.org
A Saeed, I Arshad, U Flörke - Journal of Chemistry, 2013 - hindawi.com
A new hydrazide derivative N′-(2,4-dinitrophenyl)-2-fluorobenzohydrazide was synthesized and characterized by NMR and IR spectroscopy. The molecular structure was also studied …
Number of citations: 12 www.hindawi.com
AM Ajlouni, ZA Taha, AK Hijazi… - Applied …, 2018 - Wiley Online Library
… A mixture of 0.96 g (0.1 mol) of furan-2-carbaldehyde and 1.54 g (0.1 mol) of 2-fluorobenzohydrazide in 20 ml of ethanol solution was stirred for 2 h. A light-yellow solid precipitate was …
Number of citations: 3 onlinelibrary.wiley.com
N Latha, D Barathi, M Uthaya Kumar… - … Crystals and Liquid …, 2021 - Taylor & Francis
… The CBFBH results were compared with similar structures (E)-4-bromo-N’-(2-chlorobenzylidene)-benzohydrazide (BCBB) and N’-(2-chlorobenzylidene)-2-fluorobenzohydrazide (CBFB)…
Number of citations: 5 www.tandfonline.com
DF Zhang, DY Liu, CX Li, SS Huang… - … Section E: Structure …, 2011 - scripts.iucr.org
The title compound, C14H10BrFN2O, adopts an E geometry about the C=N bond. The dihedral angle between the mean planes of the two benzene rings is 81.5 (6). In the crystal, …
Number of citations: 5 scripts.iucr.org
DA Thadathil, S Varghese, KB Akshaya… - Journal of …, 2019 - Springer
… A fluoro-based Schiff base (E)-2-fluoro-N′-(1-(4-nitrophenyl)ethylidene)benzohydrazide (FNEB) has been synthesized from condensation of 2-fluorobenzohydrazide and 4′-…
Number of citations: 36 link.springer.com
C Congiu, V Onnis - Bioorganic & medicinal chemistry, 2013 - Elsevier
… aroylhydrazones have been evaluated for their antibacterial and antifungal activities; among the tested compounds, N′-(2-chloro-5-nitrobenzylidene)-2-fluorobenzohydrazide …
Number of citations: 62 www.sciencedirect.com
M Zhang, DM Xian, HH Li, JC Zhang… - Australian Journal of …, 2012 - CSIRO Publishing
… Among the tested compounds, N′-(2-chloro-5-nitrobenzylidene)-2-fluorobenzohydrazide showed the most effective antimicrobial activity with minimum inhibitory concentration values …
Number of citations: 157 www.publish.csiro.au

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